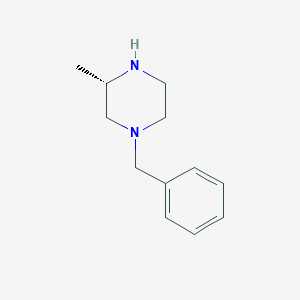

(S)-1-Benzyl-3-methylpiperazine

Descripción general

Descripción

(S)-1-Benzyl-3-methylpiperazine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of piperazine derivatives that have been explored for their conformational behavior, chiral solvating abilities, and interactions with central nervous system receptors.

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, a novel three-step synthesis starting from the methyl ester of (S)-serine was used to create 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were then transformed into chiral, non-racemic bicyclic lactams with potential interactions with central nervous system receptors . This indicates that the synthesis of (S)-1-Benzyl-3-methylpiperazine could potentially follow a similar pathway, utilizing amino acid derivatives and subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray crystallography. For example, N4-methylation of certain piperazine-2,5-diones was found to change their conformation from folded to extended, as revealed by crystallography and NMR spectroscopy . This suggests that the molecular structure of (S)-1-Benzyl-3-methylpiperazine could also exhibit interesting conformational characteristics that could be studied using similar methods.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be quite varied. In the context of chiral solvating properties, (S)-1-benzyl-6-methylpiperazine-2,5-dione was shown to form diastereomeric hydrogen-bonded associates with various compounds, which was studied using NMR techniques . This indicates that (S)-1-Benzyl-3-methylpiperazine may also participate in hydrogen bonding and could potentially be used as a chiral solvating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a related compound, 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, showed extensive hydrogen bonding and π-interactions contributing to crystal stabilization . This suggests that (S)-1-Benzyl-3-methylpiperazine may also have a solid-state structure stabilized by similar interactions, which could affect its physical properties such as solubility and melting point.

Aplicaciones Científicas De Investigación

Chiral Solvating Properties :

- (S)-1-Benzyl-3-methylpiperazine has been studied for its chiral solvating properties, particularly in the context of NMR spectroscopy. It forms diastereomeric hydrogen-bonded associates with certain compounds, influencing the 1H and 13C NMR spectra, indicating potential use as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).

- Another study found that closely related diketopiperazines, including (S)-1-Benzyl-3-methylpiperazine, showed varying degrees of chiral solvating properties for racemic α-amino acid derivatives in NMR spectroscopy, again indicating their usefulness in determining enantiomer composition (Malavašič et al., 2008).

Synthesis Processes :

- The compound has been used in the synthesis of various derivatives. For example, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was developed using direct reductive alkylation of 1-methylpiperazine, where variants of benzyl derivatives were synthesized with high yields (Koroleva et al., 2012).

Other Applications :

- In a different context, the compound's derivatives have been studied for their potential pharmacological properties. For instance, N-benzylpiperazino derivatives of [1]benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one and its 5-methyl homologue were evaluated for H1-antihistamine activity and mast cell stabilizing properties, showing significant potential in pharmacological applications (Buckle et al., 1986).

Propiedades

IUPAC Name |

(3S)-1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426105 | |

| Record name | (S)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-methylpiperazine | |

CAS RN |

132871-12-6 | |

| Record name | (S)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

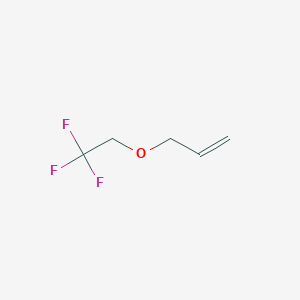

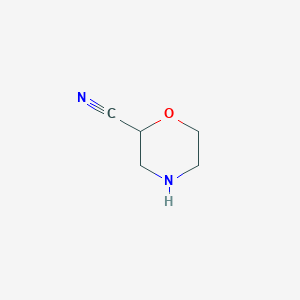

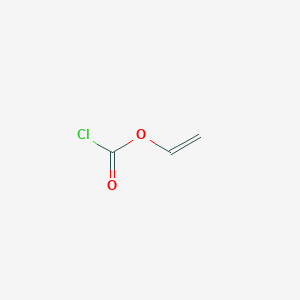

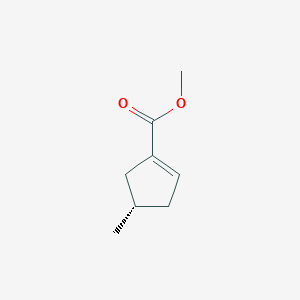

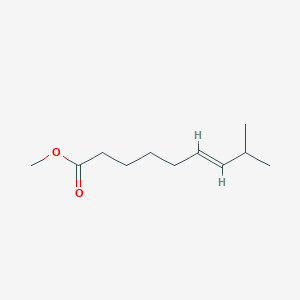

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The abstract mentions several piperazine derivatives, including (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), showing antiproliferative activity. What structural features of these compounds might contribute to this activity?

A1: While the abstract doesn't provide a detailed mechanism, we can speculate based on similar compounds and their known interactions. Piperazine derivatives, particularly those with aromatic substituents like the benzyl group in (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), often exhibit biological activity. [] These aromatic groups can participate in hydrophobic interactions and π-π stacking with biological targets, such as enzymes or DNA. Additionally, the piperazine ring's nitrogen atoms can engage in hydrogen bonding or act as Lewis bases, further influencing binding affinity and biological activity. Further research is needed to elucidate the precise mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and its analogs.

Q2: The study found synergistic effects when certain piperazine derivatives were combined with established anticancer drugs. What are the implications of these findings for potential therapeutic applications?

A2: The observed synergistic effects between compounds like (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and established anticancer drugs like cytosine arabinoside or mithramycin are promising. [] Synergy suggests that these combinations could enhance the efficacy of current treatment regimens. This could potentially lead to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.